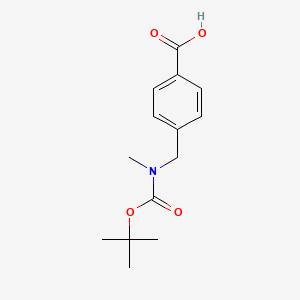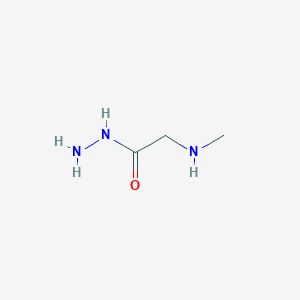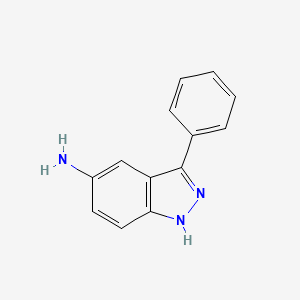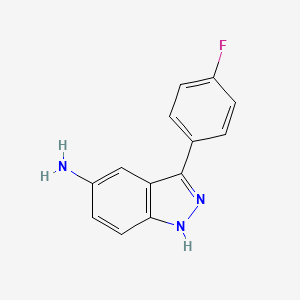
Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate
Overview
Description
“Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate” is a chemical compound. The compound is approximately planar, with a dihedral angle between the amino-methylene unit and the planar five-atom part of the dioxane ring .
Molecular Structure Analysis
The molecular structure of the compound is characterized by a dihedral angle of 6.48° between the amino-methylene unit and the planar five-atom part of the dioxane ring, and a dihedral angle of 2.40° between the amino-methylene unit and the phenyl-ene ring .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.31 g/mol . It is a yellow crystalline solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.
Scientific Research Applications
Synthesis and Chemical Applications
Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate is involved in various chemical synthesis processes. For example, it's used as an intermediate in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, via a series of reactions including methylation, ethylation, and oxidation. The synthesis process demonstrates its role in forming complex organic compounds (Wang Yu, 2008).
Role in Advanced Glycation End-products
Methylglyoxal (MG), a derivative of the compound, is a highly reactive alpha-oxoaldehyde formed in various enzymatic and nonenzymatic reactions. It plays a significant role in modifying proteins by forming advanced glycation end-products, which are associated with complications in diseases like diabetes and certain neurodegenerative diseases. MG is also present in foodstuffs and is involved in various bodily reactions, indicating the biochemical significance of this compound (Nemet et al., 2006).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7/c1-16(2)23-14(19)11(15(20)24-16)8-17-9-5-6-10(13(18)22-4)12(7-9)21-3/h5-8,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQIWMCFHBVQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC(=C(C=C2)C(=O)OC)OC)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)




![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)
![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)
![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)
![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1358677.png)




